![molecular formula C17H17N3O4S B2772225 3,5-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-71-0](/img/structure/B2772225.png)
3,5-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
Typically, a compound description would include its molecular formula, molar mass, and possibly its structure. It might also include information about its appearance (solid, liquid, color, etc.) and any notable physical properties .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the steps involved in the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types and numbers of atoms in the molecule, the arrangement of these atoms, and the types of bonds between them .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions required for these reactions and the products that are formed .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and other relevant properties .Scientific Research Applications
Antioxidant Activity
The structure of 3,5-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide suggests it could have antioxidant properties. Compounds with similar structural features, such as xanthone derivatives, have been shown to exhibit significant antioxidant activity . This activity is often assessed using assays like the DPPH radical scavenging activity test. The potential antioxidant application of this compound could be explored in the context of preventing oxidative stress-related diseases.
Anti-bacterial Properties
Given the presence of a benzothiazole moiety, the compound may possess antibacterial properties. Benzothiazole derivatives are known for their bioactivity, including anti-bacterial effects . Research could focus on the compound’s efficacy against various bacterial strains and its mechanism of action.
Anti-malarial and Anti-tuberculosis Potential
The structural complexity of the compound, particularly the presence of methoxy groups, suggests it might be effective against parasitic infections such as malaria and bacterial infections like tuberculosis . Further studies could aim to determine its potential as a therapeutic agent in these fields.
Synthesis of Heterocyclic Compounds
The compound could serve as a precursor in the synthesis of various heterocyclic compounds. Its structure contains functional groups that are amenable to further chemical reactions, potentially leading to the creation of new molecules with diverse biological activities .
Pharmacological Activity Enhancement
The methoxy and benzothiazole groups within the compound’s structure could be indicative of its role in enhancing the pharmacological activity of other compounds. For example, glycosylation of certain molecules has been shown to improve their characteristics, such as solubility and pharmacological activity . Research could explore how this compound might be used to modify other molecules to enhance their therapeutic effects.
Chemical Synthesis and Drug Development
The compound’s structure suggests it could be useful in chemical synthesis processes, particularly in the development of drugs with specific biological targets. Its potential applications in drug development could range from serving as a building block for complex molecules to acting as an intermediate in multi-step synthesis processes .
Siderophore-Mediated Drug Delivery
Given the compound’s structural similarity to other molecules that have shown potential use as siderophores (molecules that bind and transport iron), it could be investigated for its ability to facilitate drug delivery. This application would be particularly relevant in targeting bacterial infections that rely on iron acquisition from the host .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-11-4-5-14-15(9-11)25-17(18-14)20-19-16(21)10-6-12(23-2)8-13(7-10)24-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKLOPQCUVIFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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